
Ethyl 2-chloropteridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloropteridine-4-carboxylate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of pteridine and has been found to have various biochemical and physiological effects. In
Mécanisme D'action
Ethyl 2-chloropteridine-4-carboxylate is known to inhibit the activity of certain enzymes such as dihydrofolate reductase and thymidylate synthase. It binds to the active site of these enzymes and prevents the conversion of dihydrofolate to tetrahydrofolate, which is required for the synthesis of nucleic acids.
Biochemical and Physiological Effects:
Ethyl 2-chloropteridine-4-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by blocking the synthesis of nucleic acids. It has also been found to have anti-inflammatory properties and has been used in the treatment of rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethyl 2-chloropteridine-4-carboxylate in lab experiments is its ability to inhibit the activity of specific enzymes. This allows for the study of the mechanism of action of these enzymes and the development of new drugs that target them. However, one of the limitations of using this compound is its toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of Ethyl 2-chloropteridine-4-carboxylate in scientific research. One area of interest is the development of new drugs that target the enzymes inhibited by this compound. Another area of interest is the synthesis of new fluorescent pteridine derivatives for use in imaging studies. Additionally, the use of Ethyl 2-chloropteridine-4-carboxylate in the development of biosensors for the detection of specific enzymes and proteins is an area of active research.
Méthodes De Synthèse
The synthesis of Ethyl 2-chloropteridine-4-carboxylate involves the reaction of 2-amino-4-chloropteridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and the product is obtained by purification using column chromatography.
Applications De Recherche Scientifique
Ethyl 2-chloropteridine-4-carboxylate has been used in various scientific research applications such as the synthesis of fluorescent pteridine derivatives, development of biosensors, and as a substrate for enzyme assays. It has also been used in the study of the mechanism of action of various enzymes and proteins.
Propriétés
Numéro CAS |
18204-25-6 |
|---|---|
Nom du produit |
Ethyl 2-chloropteridine-4-carboxylate |
Formule moléculaire |
C9H7ClN4O2 |
Poids moléculaire |
238.63 g/mol |
Nom IUPAC |
ethyl 2-chloropteridine-4-carboxylate |
InChI |
InChI=1S/C9H7ClN4O2/c1-2-16-8(15)6-5-7(12-4-3-11-5)14-9(10)13-6/h3-4H,2H2,1H3 |
Clé InChI |
MMLNHVFYUUWUOD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NC(=NC2=NC=CN=C12)Cl |
SMILES canonique |
CCOC(=O)C1=NC(=NC2=NC=CN=C12)Cl |
Synonymes |
2-Chloro-4-pteridinecarboxylic acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B91559.png)
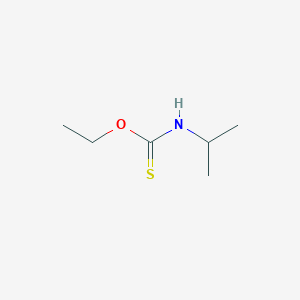

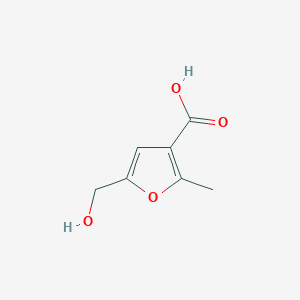
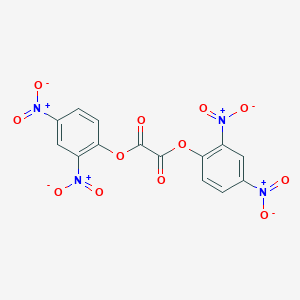



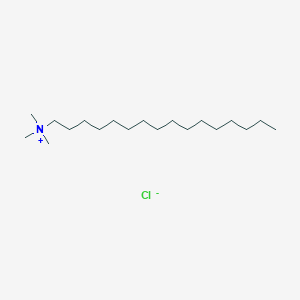

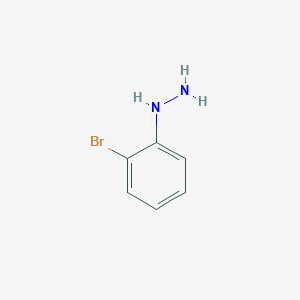


![2-[Bis(2-ethylhexyl)amino]ethanol](/img/structure/B91584.png)